molecular formula C14H14N6O2 B12176467 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12176467
M. Wt: 298.30 g/mol
InChI Key: AZIONRBBNFZXBY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature in the presence of a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a corresponding aldehyde or carboxylic acid, while reduction of the triazole ring may result in the formation of a dihydrotriazole derivative .

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The triazole and pyrazole rings are known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of proteins and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, a triazole ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H14N6O2/c1-20-12(13(21)17-14-15-8-16-18-14)7-11(19-20)9-3-5-10(22-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17,18,21)

InChI Key

AZIONRBBNFZXBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NC=NN3

Origin of Product

United States

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